molecular formula C21H22N4O5S B294551 6-[(2-ethoxyphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(2-ethoxyphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294551
M. Wt: 442.5 g/mol
InChI Key: ZOAFCYJWWUHTGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-ethoxyphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with ethoxyphenoxy and trimethoxyphenyl groups

Preparation Methods

The synthesis of 6-[(2-ethoxyphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves multiple steps. One common synthetic route includes the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, initially in the presence of potassium carbonate, followed by p-TsOH . This method ensures the formation of the desired triazolothiadiazole scaffold.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenoxy and trimethoxyphenyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

6-[(2-ethoxyphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(2-ethoxyphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The trimethoxyphenyl group plays a crucial role in binding to target proteins, such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions disrupt the normal function of these proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazoles and derivatives containing the trimethoxyphenyl group. Compared to these compounds, 6-[(2-ethoxyphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits unique properties due to the presence of both ethoxyphenoxy and trimethoxyphenyl groups. This combination enhances its biological activity and specificity .

Properties

Molecular Formula

C21H22N4O5S

Molecular Weight

442.5 g/mol

IUPAC Name

6-[(2-ethoxyphenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H22N4O5S/c1-5-29-14-8-6-7-9-15(14)30-12-18-24-25-20(22-23-21(25)31-18)13-10-16(26-2)19(28-4)17(11-13)27-3/h6-11H,5,12H2,1-4H3

InChI Key

ZOAFCYJWWUHTGL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CCOC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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